molecular formula C11H20O4 B8364388 2-(4-Hydroxy-tetrahydro-pyran-4-yl)-2-methyl-propionic acid ethyl ester

2-(4-Hydroxy-tetrahydro-pyran-4-yl)-2-methyl-propionic acid ethyl ester

Cat. No. B8364388
M. Wt: 216.27 g/mol
InChI Key: UQDGMRBZDFHYIT-UHFFFAOYSA-N
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Patent
US08354444B2

Procedure details

Step B To a solution of 2-(4-hydroxy-tetrahydro-pyran-4-yl)-2-methyl-propionic acid ethyl ester (19.5 g, 90 mmol) in chloroform (100 mL) was added thionyl chloride (13.3 mL, 180 mmol) and dimethylformamide (0.28 mL). The reaction mixture was heated at 100° C. for 18 h, then cooled to room temperature and concentrated. To the resulting residue was added aqueous NaOH solution (10 N) to adjust the “pH” of the mixture to basic. The mixture was then extracted with ethyl acetate twice. The combined organic extracts were washed with water, brine, dried over MgSO4, and concentrated to give 2-(3,6-dihydro-2H-pyran-4-yl)-2-methyl-propionic acid ethyl ester as a brown oil (17.6 g, 99%).
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
13.3 mL
Type
reactant
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:15])[C:5]([C:8]1(O)[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1)([CH3:7])[CH3:6])[CH3:2].S(Cl)(Cl)=O.CN(C)C=O>C(Cl)(Cl)Cl>[CH2:1]([O:3][C:4](=[O:15])[C:5]([C:8]1[CH2:13][CH2:12][O:11][CH2:10][CH:9]=1)([CH3:7])[CH3:6])[CH3:2]

Inputs

Step One
Name
Quantity
19.5 g
Type
reactant
Smiles
C(C)OC(C(C)(C)C1(CCOCC1)O)=O
Name
Quantity
13.3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.28 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
To the resulting residue was added aqueous NaOH solution (10 N)
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with ethyl acetate twice
WASH
Type
WASH
Details
The combined organic extracts were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C)(C)C=1CCOCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17.6 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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